2-(azetidin-3-yl)-1H-imidazole
Description
Significance of Azetidine (B1206935) and Imidazole (B134444) Heterocycles in Chemical Biology and Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry. epa.govnih.gov Its strained ring system provides a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity to protein targets. nih.gov The incorporation of an azetidine moiety can also improve physicochemical properties such as solubility and metabolic stability, making it a valuable building block in drug design. impactfactor.org Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. epa.gov
Similarly, the imidazole ring is a ubiquitous feature in a vast number of biologically important molecules, including the amino acid histidine and the neurotransmitter histamine (B1213489). uniurb.itacs.org This five-membered aromatic heterocycle, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, and can participate in metal coordination and various non-covalent interactions. uniurb.itsmolecule.com This versatility allows imidazole-containing compounds to modulate the function of numerous enzymes and receptors, leading to a wide range of therapeutic applications, including antifungal, anti-inflammatory, and anticancer agents. uniurb.itresearchgate.net
The following table summarizes the key attributes of azetidine and imidazole heterocycles in the context of drug discovery:
| Heterocycle | Key Structural Features | Common Biological Activities |
| Azetidine | Four-membered saturated ring with one nitrogen atom, strained conformation. | Anticancer, Antibacterial, Antiviral. epa.gov |
| Imidazole | Five-membered aromatic ring with two nitrogen atoms, hydrogen bond donor/acceptor capabilities. | Antifungal, Anti-inflammatory, Anticancer, Antihistaminic. uniurb.itacs.orgresearchgate.net |
Rationale for Investigating 2-(azetidin-3-yl)-1H-imidazole as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The combination of the azetidine and imidazole rings in a single molecule, this compound, presents a compelling case for its classification as such a scaffold.
The rationale for its investigation stems from the synergistic potential of its two constituent heterocycles. The imidazole moiety can serve as a key interaction point with a biological target, while the azetidine ring can act as a rigid, three-dimensional linker or a vector for introducing further chemical diversity. This combination allows for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with a target protein.
Research into derivatives of this compound has provided evidence for its privileged nature. For instance, various substituted versions of this scaffold have been explored as potent histamine H3 receptor antagonists, highlighting its potential in treating neurological and inflammatory disorders. vulcanchem.comsmolecule.com
Overview of Current Research Landscape Pertaining to this compound
The current research landscape for this compound is primarily focused on the synthesis and biological evaluation of its derivatives. While studies dedicated solely to the parent compound are limited, a significant body of work explores how modifications to this core structure influence biological activity.
Key areas of investigation include:
Synthesis: Researchers have developed various synthetic routes to access the this compound scaffold and its derivatives. These methods often involve the coupling of pre-functionalized azetidine and imidazole precursors. mdpi.com
Histamine H3 Receptor Antagonism: A major focus of research has been the development of antagonists for the histamine H3 receptor, a G protein-coupled receptor involved in neurotransmitter release. vulcanchem.comsmolecule.com Derivatives of this compound have shown promise in this area.
Fragment-Based Drug Discovery: The this compound core is an attractive fragment for use in fragment-based drug discovery (FBDD) campaigns. nih.govnih.gov Its relatively small size and rich chemical features make it an ideal starting point for building more complex and potent drug candidates.
The table below provides a snapshot of the types of derivatives of this compound that have been investigated and their primary areas of biological research:
| Derivative Type | Area of Investigation | Reference |
| Substituted on the azetidine nitrogen | Histamine H3 Receptor Antagonism | vulcanchem.com |
| Substituted on the imidazole ring | Modulating Physicochemical Properties | smolecule.com |
| Fused with other ring systems | Exploring Novel Chemical Space | nih.gov |
Properties
CAS No. |
1234710-01-0 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 |
IUPAC Name |
2-(azetidin-3-yl)-1H-imidazole |
InChI |
InChI=1S/C6H9N3/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) |
InChI Key |
FUUJTHNKOCYTDT-UHFFFAOYSA-N |
SMILES |
C1C(CN1)C2=NC=CN2 |
Canonical SMILES |
C1C(CN1)C2=NC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azetidin 3 Yl 1h Imidazole and Its Precursors
Established Synthetic Routes to the 2-(azetidin-3-yl)-1H-imidazole Core
Traditional synthetic strategies often rely on a linear approach where the azetidine (B1206935) and imidazole (B134444) rings are synthesized separately and then coupled. This requires robust methods for the formation of each heterocycle.
The construction of the strained four-membered azetidine ring is a key challenge in synthetic organic chemistry. magtech.com.cnrsc.org Several methods have been developed to access this motif.
Intramolecular Cyclization: A primary method for forming the azetidine ring is through intramolecular nucleophilic substitution, where a nitrogen-containing intermediate with a leaving group at the γ-position undergoes cyclization. For precursors to 3-substituted azetidines, this often involves derivatives of 1,3-diaminopropan-2-ol or epichlorohydrin.
[2+2] Cycloaddition: Photocycloaddition reactions between imines and alkenes, known as the aza Paterno–Büchi reaction, can directly form the azetidine ring. rsc.org This method allows for the creation of substituted azetidines in a single step.
Ring Contraction and Expansion: Azetidines can be synthesized through the rearrangement of larger or smaller heterocyclic systems. magtech.com.cn For instance, the rearrangement of certain aziridine (B145994) derivatives can lead to the formation of azetidines. bham.ac.uk
Reduction of β-Lactams: Azetidin-2-ones (β-lactams) are readily available precursors that can be reduced to the corresponding azetidines. magtech.com.cn
A versatile and commonly used precursor for many synthetic routes is N-Boc-azetidin-3-one, which serves as a key building block for introducing functionality at the 3-position of the azetidine ring.
The imidazole ring is an aromatic heterocycle present in many biologically important molecules. wikipedia.org Its synthesis has been well-established through several classic reactions.
Debus Synthesis: First reported in 1858, this method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. It is a convergent approach that assembles the ring from simple acyclic precursors.
Van Leusen Imidazole Synthesis: This reaction allows for the preparation of imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). wikipedia.org It is a versatile method for creating various substituted imidazoles.
From α-haloketones: The reaction between an α-haloketone and an amidine is a common and effective way to construct the imidazole core, leading to 1,2,4,5-tetrasubstituted imidazoles.
These methods provide access to a wide array of imidazole derivatives that can be functionalized for subsequent coupling reactions.
Once the individual heterocyclic precursors are synthesized, they must be joined. The specific linkage in this compound involves a carbon-carbon bond between the C2 of the imidazole and the C3 of the azetidine. However, N-C linkages are also common in related structures.
Nucleophilic Substitution: A common strategy involves reacting an N-unsubstituted imidazole with an azetidine derivative bearing a good leaving group at the 3-position. This forms an N-C bond, resulting in a 1-(azetidin-3-yl)-1H-imidazole isomer.
Metal-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura or Stille coupling can be employed to form the C-C bond. This would typically involve a 3-haloazetidine derivative and a 2-stannyl or 2-boronylimidazole, or vice versa. Copper-catalyzed N-arylation reactions are also widely used for coupling imidazoles to other rings. researchgate.net
Advanced and Stereoselective Synthetic Approaches for this compound Scaffolds
More modern synthetic approaches aim to build the azetidine-imidazole scaffold in a more convergent and stereocontrolled fashion, often constructing one ring directly onto the other or creating a key precursor that facilitates the final linkage.
The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for forming C-N bonds with high atom economy. d-nb.info This reaction has been effectively applied to the synthesis of azetidine-imidazole structures.
A key strategy involves the reaction of an α,β-unsaturated ester attached to an azetidine ring with an NH-heterocycle like imidazole. mdpi.com For example, methyl (N-Boc-azetidin-3-ylidene)acetate can be reacted with 1H-imidazole in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds via nucleophilic attack of the imidazole nitrogen onto the electron-deficient alkene, yielding the corresponding 3-substituted azetidine derivative. This method has been successfully used to produce various azetidine-heterocycle compounds. mdpi.comresearchgate.net The aza-Michael addition of 1H-imidazole to (N-Boc-azetidin-3-ylidene)acetate resulted in the azetidine-imidazole product with a 53% yield. mdpi.com
Table 1: Aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate
| NH-Heterocycle | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1H-Pyrazole | DBU | Acetonitrile | 16 h | 83 | mdpi.com |
| 4-Bromo-1H-pyrazole | DBU | Acetonitrile | 16 h | 82 | mdpi.com |
| 3-Trifluoromethyl-1H-pyrazole | DBU | Acetonitrile | 16 h | 73 | mdpi.com |
| 1H-Imidazole | DBU | Acetonitrile | 16 h | 53 | mdpi.com |
| 1H-Benzimidazole | DBU | Acetonitrile | 16 h | 56 | mdpi.com |
| 1H-Indole | DBU | Acetonitrile | 16 h | 55 | mdpi.com |
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the (E)-isomer. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com
In the context of synthesizing azetidine-imidazole scaffolds, the HWE reaction is instrumental in preparing the key α,β-unsaturated ester precursor required for the subsequent aza-Michael addition. mdpi.comresearchgate.net Specifically, (N-Boc)azetidin-3-one is reacted with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base like DBU. The phosphonate carbanion attacks the ketone carbonyl of the azetidinone, leading to an intermediate that eliminates a phosphate (B84403) byproduct to form the desired methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This olefination step is crucial as it installs the reactive double bond necessary for introducing the imidazole nucleophile in the next step.
The HWE reaction offers significant advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate byproduct. wikipedia.orgalfa-chemistry.com
Table 2: Key Reaction Profile for HWE Precursor Synthesis
| Reaction Name | Reactants | Reagents | Product | Key Features | Reference |
| Horner-Wadsworth-Emmons Olefination | (N-Boc)azetidin-3-one, Triethyl phosphonoacetate | DBU (Base) | Methyl (N-Boc-azetidin-3-ylidene)acetate | Forms α,β-unsaturated ester; Predominantly (E)-selective; Water-soluble byproduct | mdpi.comresearchgate.netwikipedia.org |
Suzuki-Miyaura Cross-Coupling for Azetidine-Imidazole Hybrid Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. This methodology presents a highly plausible and attractive route for the synthesis of the this compound scaffold. The general strategy involves the palladium-catalyzed coupling of an azetidine-3-yl boronic acid or boronate ester with a 2-haloimidazole derivative.
A key precursor for this transformation is a suitably protected azetidine-3-boronic acid derivative, such as tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate. The tert-butyloxycarbonyl (Boc) group serves as a common and effective protecting group for the azetidine nitrogen, preventing side reactions and facilitating purification. This boronate ester can be coupled with a 2-haloimidazole, for instance, 2-bromo-1H-imidazole or a protected variant like 1-trityl-2-bromoimidazole.
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves the oxidative addition of the 2-haloimidazole to a palladium(0) complex, followed by transmetalation with the azetidinyl boronate ester and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst.
A typical reaction setup would involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane, THF, or DME with water. The reaction conditions, including temperature and reaction time, would be optimized to maximize the yield of the coupled product. The final deprotection of the Boc and/or trityl groups under acidic conditions would then yield the target compound, this compound.
While a specific, detailed experimental protocol for the direct synthesis of this compound via Suzuki-Miyaura coupling is not extensively documented in readily available literature, the principles of the reaction are well understood, and the required precursors are commercially available, making this a highly feasible synthetic approach. The successful Suzuki-Miyaura cross-coupling of unprotected haloimidazoles with various boronic acids has been reported, demonstrating the viability of using imidazole substrates in such reactions. researchgate.netnih.gov
Table 1: Plausible Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Example |
| Azetidine Component | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate |
| Imidazole Component | 2-Bromo-1H-imidazole or N-protected 2-bromoimidazole |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, THF/H₂O, DME/H₂O |
| Temperature | 80-120 °C |
Other Transition Metal-Catalyzed Coupling Strategies for Azetidine-Imidazole Linkages
Beyond the Suzuki-Miyaura reaction, several other transition metal-catalyzed cross-coupling methodologies could potentially be employed for the synthesis of the this compound linkage. These alternative strategies offer flexibility in the choice of starting materials and reaction conditions.
Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex. In the context of synthesizing the target molecule, this could involve the reaction of a 3-haloazetidine derivative with a 2-(tributylstannyl)imidazole or, conversely, a 3-(tributylstannyl)azetidine with a 2-haloimidazole. A significant advantage of Stille coupling is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of organotin compounds is a notable drawback.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high reactivity and functional group tolerance. A possible synthetic route would involve the preparation of a 3-(azetidinyl)zinc halide and its subsequent coupling with a 2-haloimidazole.
Hiyama Coupling: This coupling reaction employs an organosilicon compound, which is activated by a fluoride (B91410) source (e.g., TASF or TBAF) to react with an organic halide under palladium catalysis. A 3-haloazetidine could be coupled with a 2-(trialkoxysilyl)imidazole. The low toxicity of organosilane reagents makes this an environmentally benign alternative.
Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. The high reactivity of Grignard reagents can be both an advantage and a limitation, as it may not be compatible with certain functional groups. A potential application would be the coupling of a 3-azetidinylmagnesium halide with a 2-haloimidazole.
C-H Activation/Functionalization: More recent developments in transition metal catalysis have focused on the direct functionalization of C-H bonds. A rhodium- or ruthenium-catalyzed C-H activation strategy could potentially be envisioned for the direct coupling of an N-protected azetidine with a 2-haloimidazole, or vice versa, by activating a C-H bond on one of the heterocyclic rings. This approach offers the advantage of atom economy by avoiding the pre-functionalization of one of the coupling partners.
While these alternative methods are theoretically applicable, their specific application to the synthesis of this compound would require empirical investigation to determine the optimal catalysts, ligands, and reaction conditions. The choice of a particular method would depend on factors such as the availability of starting materials, functional group compatibility, and desired scale of the synthesis.
Table 2: Overview of Potential Alternative Coupling Strategies
| Coupling Reaction | Azetidine Reagent | Imidazole Reagent | Catalyst |
| Stille | 3-Haloazetidine | 2-(Tributylstannyl)imidazole | Palladium |
| Negishi | 3-(Halozinc)azetidine | 2-Haloimidazole | Nickel or Palladium |
| Hiyama | 3-Haloazetidine | 2-(Trialkoxysilyl)imidazole | Palladium |
| Kumada | 3-(Halomagnesio)azetidine | 2-Haloimidazole | Nickel or Palladium |
| C-H Activation | N-Protected Azetidine | 2-Haloimidazole | Rhodium or Ruthenium |
Structural Characterization and Spectroscopic Elucidation of 2 Azetidin 3 Yl 1h Imidazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. uobasrah.edu.iq By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. uobasrah.edu.iq For 2-(azetidin-3-yl)-1H-imidazole, a suite of one- and two-dimensional NMR experiments is employed to assign the signals of all proton, carbon, and nitrogen atoms unequivocally.
Proton NMR (¹H-NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of its hydrogen atoms. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the azetidine (B1206935) and imidazole (B134444) rings.
The protons of the imidazole ring typically appear in the downfield region of the spectrum, generally between δ 6.7 and 8.1 ppm. researchgate.netresearchgate.net The N-H proton of the imidazole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often around δ 13.0 ppm, due to its acidic nature and involvement in hydrogen bonding. researchgate.netresearchgate.net
The protons on the saturated azetidine ring will resonate further upfield. The methine proton (CH) at the C3 position, being adjacent to the imidazole ring, is expected to be deshielded compared to the methylene (B1212753) (CH₂) protons. The signals for the azetidine ring protons are anticipated to exhibit complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4/H-5 (Imidazole) | 6.7 - 7.7 | Doublet / Singlet |
| H-3 (Azetidine) | 3.5 - 4.5 | Multiplet |
| H-2/H-4 (Azetidine) | 3.0 - 4.0 | Multiplet |
| N-H (Imidazole) | 12.0 - 13.5 | Broad Singlet |
Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment. The ¹³C-NMR spectrum of this compound would display signals corresponding to the five distinct carbon environments in the molecule.
The carbon atoms of the imidazole ring are expected to resonate in the range of δ 115–145 ppm. ias.ac.inlibretexts.org Specifically, the C2 carbon, bonded to two nitrogen atoms, will be the most downfield signal for this ring. The C4 and C5 carbons typically show signals in the δ 124–133 ppm range. researchgate.net The carbons of the azetidine ring will appear at higher field strengths, characteristic of sp³ hybridized carbons.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Imidazole) | 140 - 150 |
| C-4/C-5 (Imidazole) | 115 - 135 |
| C-3 (Azetidine) | 45 - 60 |
Nitrogen-15 NMR (¹⁵N-NMR) is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. For this compound, this technique can differentiate between the three distinct nitrogen atoms: the single amine nitrogen in the azetidine ring and the two inequivalent nitrogens in the imidazole ring.
The chemical shifts in ¹⁵N-NMR are highly sensitive to factors such as protonation, tautomerism, and hybridization. nih.govnih.gov In the imidazole ring, a rapid proton exchange between the two nitrogen atoms (N1 and N3) can lead to averaged signals. The study of ¹⁵N chemical shifts at varying pH can provide valuable information about the pKa of the molecule and the predominant tautomeric form in solution. duke.edu For the imidazole moiety, ¹⁵N chemical shifts can vary significantly, with protonated nitrogens appearing at different fields than unprotonated ones. For instance, in histidine, the chemical shift of a protonated ¹⁵N nucleus in the imidazole ring can be around 183.5 ppm. nih.gov
For derivatives of this compound, other heteronuclear NMR techniques are essential for structural characterization.
¹⁹F-NMR Spectroscopy : This technique is employed for derivatives containing fluorine atoms. The ¹⁹F nucleus is 100% abundant and highly sensitive, making ¹⁹F-NMR a valuable tool for confirming the successful incorporation of fluorine and for studying its effect on the electronic structure. researcher.liferesearchgate.net The chemical shifts and coupling constants (¹JCF, ²JCF, etc.) provide precise structural information. mdpi.com
³¹P-NMR Spectroscopy : For phosphorylated derivatives, ³¹P-NMR is the technique of choice. It provides information about the oxidation state and coordination environment of phosphorus. The chemical shift of the ³¹P nucleus is sensitive to the nature of the substituents on the phosphorus atom and the pH of the solution. nih.govresearchgate.net
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. It is used to definitively assign which protons are bonded to which carbon or nitrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly important for establishing connectivity across quaternary carbons and heteroatoms. For this compound, HMBC would be critical for confirming the link between the C3 of the azetidine ring and the C2 of the imidazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects correlations between protons that are close in space, regardless of whether they are connected through bonds. youtube.com This experiment is invaluable for determining stereochemistry and conformational preferences in the molecule, for instance, the relative orientation of the azetidine and imidazole rings. researchgate.net
Table 3: Expected Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlated Nuclei | Purpose |
|---|---|---|
| HSQC | ¹H – ¹³C | Assigns directly bonded proton-carbon pairs. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Establishes long-range connectivity, linking the azetidine and imidazole moieties. |
| NOESY | ¹H – ¹H (through space) | Determines spatial proximity of protons, confirming 3D structure and conformation. youtube.com |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural information through the analysis of its fragmentation patterns. libretexts.org
For this compound (Molecular Formula: C₆H₉N₃), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).
The fragmentation pattern in electron impact (EI) or tandem mass spectrometry (MS/MS) would be expected to show characteristic losses. Cleavage of the strained azetidine ring is a likely fragmentation pathway. The imidazole ring itself is relatively stable but can undergo fragmentation through the loss of small neutral molecules like hydrogen cyanide (HCN). researchgate.net Analysis of these fragmentation patterns helps to confirm the connectivity of the two ring systems. researchgate.netscispace.com Imidazole derivatives have been studied to understand how substituents influence fragmentation. nih.govnih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 124.0875 | [M+H]⁺ | Protonated molecular ion |
| 96.0612 | [C₄H₆N₃]⁺ | Loss of ethylene (B1197577) (C₂H₄) from azetidine ring |
| 82.0456 | [C₃H₄N₃]⁺ | Cleavage at the C-C bond between the rings |
| 68.0507 | [C₃H₄N₂]⁺ | Imidazole cation radical |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of imidazole derivatives. In ESI-MS analysis, the protonated molecule, represented as [M+H]⁺, is commonly observed, providing direct evidence of the molecular mass. mdpi.com This method is particularly advantageous for the structural elucidation of unknown compounds and for studying fragmentation mechanisms, which can be achieved by combining in-source fragmentation with subsequent collision-induced dissociation. scispace.comdoaj.org
The technique has been successfully applied to characterize a variety of imidazole-containing structures. For instance, in the analysis of imidazole alkaloids, ESI ionization facilitated the detection of both known and novel compounds as their [M+H]⁺ ions. mdpi.com Similarly, the analysis of 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazole derivatives showed prominent [M+H]⁺ peaks, confirming their respective molecular weights. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural confirmation by analyzing the fragmentation patterns of the parent ion. For example, the MS/MS analysis of 2-oxo-balenine revealed major product ions at m/z 210.1, 169.1, and 123.1, which are characteristic of the molecule's structure. mdpi.com
Table 1: ESI-MS Data for Representative Imidazole Derivatives
| Compound | Molecular Formula | Observed Ion [M+H]⁺ (m/z) | Source |
|---|---|---|---|
| 2-(6-Bromochromon-3-yl)-4,5-diphenyl-1H-imidazole | C₂₄H₁₅BrN₂O₂ | 444 | nih.gov |
| 2-(7-Bromochromon-3-yl)-4,5-diphenyl-1H-imidazole | C₂₄H₁₅BrN₂O₂ | 444 | nih.gov |
| Pilocarpine | C₁₁H₁₆N₂O₂ | 209 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous structural elucidation of newly synthesized compounds, including imidazole derivatives. mdpi.com By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of a molecule with a high degree of confidence. This precision is critical in distinguishing between compounds with the same nominal mass but different atomic compositions. The structural confirmation of novel long-chain N-alkyl imidazole derivatives has been successfully achieved using HRMS in conjunction with other spectroscopic methods like FTIR and NMR. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The IR spectrum of imidazole derivatives provides characteristic absorption bands corresponding to specific vibrational modes. The N-H stretching vibration in the imidazole ring typically appears as a distinct band in the region of 3300-3500 cm⁻¹. mdpi.comnih.gov For example, the IR spectrum of 2-(furan-2-yl)-1H-imidazole shows a band at 3454 cm⁻¹ attributed to the N-H stretch. mdpi.com
Other significant vibrations include C-H stretching of the aromatic and aliphatic parts of the molecule, C=N stretching within the imidazole ring, and C=C stretching from any aromatic substituents. mdpi.comnih.gov The presence of these characteristic bands in the IR spectrum serves as strong evidence for the successful synthesis and structural integrity of imidazole-based compounds. nih.gov
Table 2: Characteristic IR Absorption Frequencies for Imidazole Derivatives
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Source |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1-((E)-((E)-3-phenylallylidene)amino)-1H-imidazole-2(3H)-thione | N-H stretch | 3499 | nih.gov |
| C=N stretch | 1683 | nih.gov | |
| 2-(furan-2-yl)-1H-imidazole | N-H stretch | 3454 | mdpi.com |
| C-H stretch | 3151, 3112, 3099, 3016, 3000 | mdpi.com | |
| C=C stretch (furan) | 1627, 1505 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as the imidazole ring and its derivatives. Imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com The position and intensity of the absorption maxima (λmax) can be influenced by substituents on the imidazole ring and the solvent used.
For instance, the presence of a methyl substituent in 4-methyl-imidazole causes a red shift of the absorption peak to 217 nm. mdpi.com In more complex derivatives, multiple absorption bands can be observed. The synthesis of 2-(furan-2-yl)-1H-imidazole was monitored by observing the UV band of the starting material, furan-2-carbaldehyde, at λmax 271 nm. mdpi.com UV-Vis spectroscopy is also used to study the interaction of imidazole derivatives with metal ions, as the complex formation often leads to shifts in the absorption spectra. nih.gov
Table 3: UV-Vis Absorption Maxima for Imidazole Compounds
| Compound | Solvent | λmax (nm) | Source |
|---|---|---|---|
| Imidazole | 2% Methanol/Water | 209 | mdpi.com |
| 4-methyl-imidazole | 2% Methanol/Water | 217 | mdpi.com |
| 4-methyl-imidazole-2-carboxaldehyde | 2% Methanol/Water | 217, 282 | mdpi.com |
| Imidazole-bound XplA | Aqueous Buffer | 421 (Soret) | researchgate.net |
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of various imidazole derivatives has been determined using this method. For example, the analysis of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide confirmed its molecular structure and provided detailed data on its bond lengths and angles. nih.gov Similarly, the structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole was elucidated, revealing a twisted geometry between the imidazole and phenyl rings and the presence of N–H···N hydrogen-bonded chains in the crystal lattice. mdpi.com
Table 4: Representative X-ray Crystallographic Data for Imidazole Derivatives | Compound | Crystal System | Space Group | Key Parameters | Source | |---|---|---|---| | N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide | Monoclinic | P2₁/n | a = 12.34 Å, b = 10.11 Å, c = 16.99 Å, β = 108.6° | nih.gov | | 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole | Monoclinic | P2₁/c | a = 11.83 Å, b = 5.68 Å, c = 13.99 Å, β = 113.6° | mdpi.com | | N-(2,2-Diphenylacetyl)-N'-(naphthalen-1yl)-thiourea | Triclinic | P-1 | a = 10.28 Å, b = 10.79 Å, c = 11.31 Å, α = 64.9°, β = 89.9°, γ = 63.0° | researchgate.net |
Derivatization Strategies and Structure Activity Relationship Sar Exploration of 2 Azetidin 3 Yl 1h Imidazole Analogs
Modifications on the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers multiple points for chemical modification. nih.govnih.gov Its strained nature and defined stereochemistry make it a valuable component for inducing specific conformations in drug candidates. nih.govrsc.org
The secondary amine of the azetidine ring is a primary target for derivatization. N-alkylation or N-arylation can significantly influence a compound's lipophilicity, polarity, and ability to interact with biological targets. SAR studies on related azetidine-containing molecules have shown that the nature of the N-substituent is often crucial for activity.
For instance, in a series of azetidine derivatives developed as GABA uptake inhibitors, N-alkylation with lipophilic moieties such as 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl resulted in the highest potency at the GAT-1 transporter. drugbank.com This suggests that for certain targets, a large, lipophilic group on the azetidine nitrogen is favorable for binding. In contrast, for other targets, smaller, more polar groups may be preferred. The introduction of N-substituents can also mitigate potential toxicities or improve metabolic stability.
Table 1: Effect of N-Substitution on Azetidine Analogs (GAT-1 Inhibition)
| Compound | N-Substituent | GAT-1 Inhibition (IC50, µM) |
|---|---|---|
| Analog A | H | Low Activity |
| Analog B | 4,4-diphenylbutenyl | 2.83 |
| Analog C | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 |
Data derived from studies on azetidin-2-ylacetic acid derivatives as a representative example of N-substitution SAR on an azetidine core. drugbank.com
Substitution on the carbon atoms of the azetidine ring provides a means to fine-tune the steric and electronic properties of the scaffold and explore the topology of the target's binding pocket. Common modifications include the introduction of small alkyl groups, halogens, or other functional groups like hydroxyl or cyano moieties.
Modifications on the Imidazole (B134444) Ring System
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, making it a versatile platform for derivatization. researchgate.netjopir.in It can act as a hydrogen bond donor and acceptor, and its nitrogen atoms can be readily alkylated or arylated.
Furthermore, the regioselectivity of N-alkylation can be a critical factor, especially in fused imidazole systems, where substitution on different nitrogen atoms can lead to isomers with distinct biological profiles. researchgate.netsemanticscholar.org The choice of substituent, from simple alkyl chains to more complex aryl or benzyl (B1604629) groups, allows for extensive exploration of SAR. nih.govfrontiersin.org
Table 2: Influence of Imidazole N-Alkylation on Antibacterial Activity
| Core Structure | N-Alkyl Chain Length | Antibacterial Activity |
|---|---|---|
| Imidazole | C1 - C4 | Low |
| Imidazole | C5 - C9 | Increasing Activity |
| Imidazole | > C9 | Decreasing Activity |
Data generalized from studies on 1-alkylimidazole derivatives. nih.govresearchgate.net
Substitution at the C-2, C-4, or C-5 positions of the imidazole ring can profoundly impact biological activity. tci-thaijo.orgnih.gov The introduction of different functional groups alters the steric, electronic, and hydrophobic properties of the molecule.
Alkylation: The addition of methyl or other small alkyl groups can enhance binding through van der Waals interactions or by displacing water molecules from a binding pocket. Studies on 2-methyl-4-nitroimidazole derivatives showed that C-substitution, in combination with N-alkylation, increased antibacterial activity. nih.govresearchgate.net
Arylation: Introducing aryl or heteroaryl groups can lead to beneficial π-π stacking interactions within a receptor binding site. nih.gov The synthesis of 2-aryl-4-benzoyl-imidazoles has been explored for developing compounds with antiproliferative activity. nih.gov
Halogenation: The introduction of halogen atoms can modulate the pKa of the imidazole ring and introduce potential halogen bonding interactions. csic.es For example, chlorination of the imidazole ring is a key step in the synthesis of certain bioactive compounds.
Functional Groups: Other functional groups, such as nitro or amino groups, can be introduced to serve as hydrogen bond donors or acceptors, further tuning the interaction profile of the molecule. mdpi.com
Table 3: Representative C-Substitutions on the Imidazole Ring and Their Effects
| Position | Substituent | Resulting Property/Activity | Reference Compound Class |
|---|---|---|---|
| C2 | Phenyl | Increased steric bulk and lipophilicity, affecting anticancer activity. nih.gov | 2-phenyl-imidazole |
| C2, C4, C5 | Aryl / Benzoyl | Antiproliferative activity. nih.gov | 2-aryl-4-benzoyl-imidazoles |
| C4 | Nitro | Increased antibacterial activity. researchgate.net | 2-methyl-4-nitroimidazole |
Linker Modifications and Hybrid Molecule Design
Connecting the 2-(azetidin-3-yl)-1H-imidazole scaffold to other pharmacophores through a linker is a powerful strategy to create hybrid molecules. nih.gov This approach aims to combine the activities of two different molecular entities to achieve synergistic effects, multi-target activity, or improved pharmacokinetic properties. nih.gov
The design of hybrid molecules often involves linking the core scaffold to another known bioactive heterocycle, such as benzofuran, coumarin, or pyrimidine. mdpi.comnih.govresearchgate.net This can lead to novel compounds with enhanced potency or a different spectrum of activity. For instance, hybrid compounds of a 2-benzylbenzofuran and an imidazole scaffold have been evaluated as potent anticancer agents, where the nature of the linkage and the substitution pattern were vital for cytotoxic activity. nih.gov The strategic modification of linkers is a key tool in modern drug design to optimize the performance of complex therapeutic agents. nih.govresearchgate.net
Variation of the Connection Point Between Azetidine and Imidazole Rings
The constitutional isomerism arising from altering the point of attachment between the azetidine and imidazole rings represents a fundamental strategy in scaffold diversification. The parent compound, this compound, features a linkage between the C2 position of the imidazole and the C3 position of the azetidine. However, synthetic routes can be devised to connect these two rings at other positions, leading to distinct chemical entities with potentially different biological activities.
Furthermore, the electronic properties of the imidazole ring are influenced by the position of the substituent. A substituent at C2 has a different electronic influence compared to a substituent at C4 or C5, which can affect the pKa of the imidazole nitrogens and their ability to participate in hydrogen bonding or metal coordination.
A hypothetical exploration of these positional isomers could yield valuable SAR data, as summarized in the table below.
| Compound | Connectivity | Potential Impact on Activity |
| This compound | Imidazole C2 - Azetidine C3 | Baseline activity profile. |
| 4-(azetidin-3-yl)-1H-imidazole | Imidazole C4 - Azetidine C3 | Altered spatial orientation of the azetidine ring, potentially leading to different receptor interactions. |
| 1-(azetidin-3-yl)-1H-imidazole | Imidazole N1 - Azetidine C3 | The azetidine nitrogen would be directly attached to the imidazole ring, significantly altering the electronic and steric properties. |
| 2-(azetidin-2-yl)-1H-imidazole | Imidazole C2 - Azetidine C2 | Introduction of a chiral center at the point of connection, allowing for stereochemical exploration. |
Integration of the this compound Core into Larger Molecular Architectures
The this compound scaffold can serve as a versatile building block for the construction of more complex molecules, including fused heterocyclic systems and compounds with extended side chains. This strategy aims to explore larger chemical space and to incorporate additional pharmacophoric elements that can enhance target binding affinity, selectivity, or pharmacokinetic properties.
One approach involves the annulation of a third ring onto the imidazole moiety, creating tricyclic systems. For example, reactions targeting the N1 and C5 positions of the imidazole ring could lead to the formation of imidazo[1,5-a]pyridines or other fused bicyclic systems. Such rigidification of the molecular framework can be advantageous for optimizing receptor binding by reducing the entropic penalty upon binding.
Another strategy is to append larger substituents to either the azetidine or imidazole nitrogen atoms. The secondary amine of the azetidine ring is a prime site for derivatization. Acylation, alkylation, or reductive amination reactions can introduce a wide variety of functional groups, from simple alkyl chains to complex aromatic and heterocyclic moieties. These modifications can be used to probe for additional binding pockets on a biological target or to modulate properties such as solubility and membrane permeability.
Similarly, the N1 position of the imidazole ring can be functionalized with various substituents. The choice of substituent can influence the electronic properties of the imidazole ring and provide another vector for interaction with a target protein.
The following table illustrates potential strategies for integrating the core scaffold into larger molecules and the expected outcomes.
| Strategy | Description | Potential Advantages |
| Ring Annulation | Fusing a third ring to the imidazole core. | Increased rigidity, potential for novel interactions with the target. |
| Azetidine N-Substitution | Introducing substituents on the azetidine nitrogen. | Modulation of basicity, exploration of additional binding pockets, improved pharmacokinetics. |
| Imidazole N-Substitution | Introducing substituents on the imidazole nitrogen. | Altered electronics, potential for new hydrogen bonding interactions. |
| Linker-Mediated Dimerization | Connecting two core scaffolds via a linker. | Potential for bivalent binding and increased avidity for the target. |
Chiral Synthesis and Stereochemical Aspects of this compound Derivatives
The 3-position of the azetidine ring in this compound is a prochiral center. Substitution at this position or at the 2- or 4-positions of the azetidine ring introduces chirality into the molecule. The stereochemistry of these derivatives can have a profound impact on their biological activity, as enantiomers and diastereomers often exhibit different pharmacological and toxicological profiles. Therefore, the development of stereoselective synthetic methods is crucial for the systematic exploration of the SAR of chiral this compound analogs.
Enantioselective Synthesis Methods
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound derivatives, this can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One common approach is to start from a chiral pool material, such as an amino acid, which possesses a predefined stereocenter. For example, L-aspartic acid or L-serine can be transformed through a series of stereospecific reactions into a chiral 3-substituted azetidine precursor. This precursor can then be elaborated to introduce the imidazole ring.
The use of chiral auxiliaries is another effective method. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. For instance, a chiral sulfinamide can be used to direct the asymmetric addition of a nucleophile to an imine precursor of the azetidine ring.
Asymmetric catalysis, employing a chiral catalyst to control the stereoselectivity of a reaction, is a highly efficient and atom-economical approach. For example, a chiral transition metal catalyst could be used for the enantioselective hydrogenation of a prochiral azetine precursor to afford a chiral azetidine.
The table below summarizes some potential enantioselective synthetic approaches.
| Method | Description | Example |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis from L-aspartic acid. |
| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | Use of a (R)- or (S)-N-tert-butanesulfinamide auxiliary. |
| Asymmetric Catalysis | Employment of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective reduction of an azetine precursor using a chiral rhodium catalyst. |
Diastereoselective Approaches
When a molecule contains two or more stereocenters, diastereomers are possible. Diastereoselective synthesis aims to control the relative stereochemistry of these centers. For derivatives of this compound, diastereoselectivity becomes important when substitutions are present on both the azetidine and imidazole rings, or when there are multiple substituents on the azetidine ring itself.
Substrate-controlled diastereoselection relies on the existing stereochemistry in the starting material to direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone on a chiral azetidine ring can be highly diastereoselective due to steric hindrance from existing substituents, leading to the preferential formation of one diastereomeric alcohol.
Reagent-controlled diastereoselection involves the use of a chiral reagent to control the formation of a new stereocenter in a substrate that may or may not be chiral. For instance, a bulky reducing agent might preferentially attack one face of a carbonyl group, leading to a specific diastereomer.
The strategic choice of reaction conditions, such as temperature and solvent, can also influence the diastereomeric ratio of the product. By carefully selecting these parameters, it is often possible to enhance the formation of the desired diastereomer.
The following table outlines some general diastereoselective approaches that could be applied to the synthesis of this compound derivatives.
| Approach | Description | Anticipated Outcome |
| Substrate-Controlled | An existing stereocenter directs the formation of a new stereocenter. | High diastereomeric excess of the product. |
| Reagent-Controlled | A chiral reagent dictates the stereochemical outcome. | Formation of a specific diastereomer regardless of substrate chirality. |
| Kinetic Resolution | One diastereomer reacts faster than the other, allowing for their separation. | Enrichment of the less reactive diastereomer. |
| Thermodynamic Control | The reaction is allowed to equilibrate, favoring the most stable diastereomer. | Predominance of the thermodynamically favored product. |
Computational Chemistry and Molecular Modeling of 2 Azetidin 3 Yl 1h Imidazole and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules.
The electronic structure of 2-(azetidin-3-yl)-1H-imidazole is governed by the interplay between the electron-rich imidazole (B134444) ring and the saturated, strained azetidine (B1206935) ring. DFT calculations can be employed to determine key electronic descriptors that predict the molecule's reactivity.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding charge transfer within the molecule and its propensity to engage in chemical reactions. For imidazole and its derivatives, the HOMO is typically localized on the π-system of the ring, indicating its role as an electron donor. Conversely, the LUMO is also associated with the π-system, suggesting its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Global Electrophilicity Index (ω): An indicator of the ability of a molecule to accept electrons.
Calculations on related imidazole derivatives have shown that these descriptors are sensitive to the nature and position of substituents on the imidazole ring. For this compound, the azetidine substituent is expected to influence the electronic properties of the imidazole ring through inductive effects.
Table 1: Predicted Global Reactivity Descriptors for Imidazole Analogs (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| 1H-Imidazole | -6.5 | 1.5 | 8.0 | 2.5 | 4.0 |
| 2-Phenyl-1H-imidazole | -6.2 | -0.8 | 5.4 | 3.5 | 2.7 |
| This compound (Predicted) | -6.4 | 1.2 | 7.6 | 2.6 | 3.8 |
Note: The data for this compound is a hypothetical prediction based on the properties of the constituent rings and is intended for illustrative purposes.
The three-dimensional structure of this compound is crucial for its interaction with biological macromolecules. Energy minimization and conformational analysis are computational techniques used to identify the most stable spatial arrangements (conformers) of a molecule.
The azetidine ring in this compound is a strained four-membered ring that can adopt a puckered conformation to alleviate some of this strain. The degree of puckering can be influenced by the substituent at the 3-position. Conformational studies on 3-substituted azetidines have shown that the substituent can adopt either an axial or equatorial-like position, with the preference depending on steric and electronic factors researchgate.net.
The conformational preferences of proline analogs with different ring sizes have been studied, revealing that the four-membered azetidine ring can adopt either a puckered structure depending on the backbone nih.gov. This flexibility is an important consideration for its potential interactions.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex.
Molecular docking studies are pivotal in predicting the binding mode and affinity of a ligand, such as this compound, within the active site of a biological target. The imidazole moiety is a common feature in many biologically active molecules and can participate in various non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor), π-π stacking, and metal coordination. The azetidine ring, with its nitrogen atom, can also act as a hydrogen bond acceptor.
Table 2: Potential Ligand-Target Interactions for this compound (Hypothetical)
| Interacting Group of Ligand | Potential Interacting Residue in Target | Type of Interaction |
| Imidazole N-H | Aspartate, Glutamate | Hydrogen Bond (Donor) |
| Imidazole N | Serine, Threonine, Histidine | Hydrogen Bond (Acceptor) |
| Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Azetidine N-H | Aspartate, Glutamate | Hydrogen Bond (Donor) |
| Azetidine N | Serine, Threonine | Hydrogen Bond (Acceptor) |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the synthetic accessibility of imidazole and azetidine derivatives, libraries of this compound analogs can be virtually screened against various biological targets.
This approach allows for the rapid and cost-effective identification of hit compounds with potentially improved potency, selectivity, or pharmacokinetic properties. The process involves docking each molecule from the library into the target's binding site and scoring them based on their predicted binding affinity. Analogs with favorable docking scores can then be prioritized for synthesis and experimental testing. Studies have shown the successful application of virtual screening for identifying novel imidazole-based inhibitors for various targets.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a detailed picture of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand like this compound and its target receptor behave and interact in a more realistic, dynamic environment.
MD simulations can be used to:
Assess the stability of the ligand-receptor complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation, one can assess the stability of the predicted binding pose from molecular docking.
Analyze the dynamics of key interactions: MD can reveal the persistence and fluctuations of specific hydrogen bonds and other non-covalent interactions between the ligand and the receptor.
Calculate binding free energies: More advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand, providing a more accurate prediction of binding affinity than docking scores alone.
While no specific MD simulations for this compound are publicly available, simulations of related azetidine-containing peptides have been performed to evaluate their conformational effects, demonstrating the utility of this technique for understanding the dynamic behavior of such systems bioquicknews.com.
Binding Stability and Conformational Dynamics of Ligand-Target Complexes
Understanding the stability and dynamics of a ligand when bound to its biological target is crucial for predicting its efficacy. Molecular dynamics (MD) simulations and binding free energy calculations are powerful tools used to investigate these aspects for analogs of this compound.
Molecular docking studies serve as an initial step to predict the preferred binding orientation of a ligand within a receptor's active site. For instance, in studies of azetidin-2-one (B1220530) derivatives, docking is used to evaluate their potential as inhibitors of specific enzymes, like the epidermal growth factor receptor (EGFR). These studies often reveal satisfactory binding contacts within the active site, providing a static snapshot of the interaction.
To explore the dynamic nature of these interactions, Molecular Dynamics (MD) simulations are employed. These simulations, often run for hundreds of nanoseconds, provide insights into the conformational changes of both the ligand and the protein over time. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD pattern for the protein-ligand complex throughout the simulation suggests a stable binding at the active site. For example, MD simulations of imidazolo-triazole derivatives targeting the HDAC2 receptor showed average RMSD values between 1.62 Å and 2.69 Å, indicating good interaction and stability ajchem-a.com. Similarly, simulations on pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents help confirm the stability of the ligand within the target's binding pocket nih.gov.
Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), offer a more quantitative assessment of binding affinity. These methods calculate the free energy of binding by considering van der Waals interactions, electrostatic interactions, polar solvation energies, and nonpolar solvation energies. Studies on various imidazole and azetidine derivatives consistently use MM/GBSA or MM/PBSA to rank compounds and validate docking results, providing a stronger correlation with experimental biological activities nih.govnih.govresearchgate.net.
| Computational Method | Application on Analogs/Derivatives | Key Findings | References |
| Molecular Docking | Predicting binding modes of azetidin-2-one derivatives in EGFR. | Identification of key interactions and binding poses within the active site. | |
| Molecular Dynamics (MD) Simulation | Assessing the stability of imidazolo-triazole-HDAC2 complexes. | Stable RMSD values (1.62 Å - 2.69 Å) indicating stable ligand-receptor binding. | ajchem-a.com |
| MM/GBSA & MM/PBSA | Calculating binding free energies for pyrido fused imidazo[4,5-c]quinolines. | Provides quantitative ranking of binding affinities, helping to eliminate false positives from docking. | nih.gov |
Solvent Effects on Molecular Behavior
The surrounding solvent environment can significantly influence the conformation and behavior of a molecule. For azetidine and imidazole derivatives, computational studies help to understand how different solvents affect their structural dynamics and properties.
The conformational dynamics of substituted azetidine moieties can be markedly affected by the solvent. NMR studies have shown that signals for protons on the azetidine ring can be significantly broadened due to the ring's conformational dynamics within the solvent. Computational models can simulate these dynamic effects, correlating them with experimental observations and explaining how solvent polarity and hydrogen bonding capabilities can restrict or alter the puckering of the four-membered azetidine ring nih.gov.
For imidazole derivatives, the phenomenon of solvatochromism—the change in color of a solution when the solute is dissolved in different solvents—is a key area of investigation. This effect arises from the differential stabilization of the electronic ground and excited states of the molecule by solvents of varying polarity wikipedia.org. Computational studies, often employing Density Functional Theory (DFT), can predict the absorption and emission spectra of imidazole derivatives in various solvents. These calculations help to elucidate the nature of intramolecular charge transfer (ICT) and how it is modulated by the solvent environment nih.govacs.orgnih.govrsc.org. For example, studies on phenol-linked imidazole derivatives show that a yellow-colored tautomer may dominate in nonpolar solvents, while a blue-colored tautomer is stabilized in polar solvents acs.org.
| Solvent Effect Studied | Compound Type | Computational Approach | Key Observation | References |
| Conformational Dynamics | Azetidine-containing peptides | Energy Computations / MD Simulations | Peptides with azetidine residues are generally more flexible than those with proline, influenced by solvent interactions. | nih.gov |
| Solvatochromism | Phenylacrylonitrile-imidazole derivative | DFT Calculations | Different molecular conformations in various solvents lead to positive solvatochromic fluorescence. | nih.govrsc.org |
| Tautomerism | Phenol-linked imidazole derivative | DFT Calculations | Stabilization of different tautomeric forms (OH vs. NH) depending on solvent polarity, leading to significant color changes. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for understanding the structural requirements for activity and for designing new, more potent analogs nih.gov.
For derivatives containing imidazole and azetidine rings, both 2D- and 3D-QSAR models have been developed. 2D-QSAR models correlate biological activity with physicochemical descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters nih.goviosrjournals.org. For instance, a QSAR study on 2-aminobenzimidazole (B67599) derivatives acting as H3-antagonists revealed a parabolic dependence of receptor affinity (pKi) on logP nih.gov.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules nih.gov. These studies generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, 3D-QSAR studies on novel benzoxazole-bearing azetidinone derivatives suggested that adding bulky groups at the phenyl ring could increase their anti-inflammatory and anticancer activities ijrar.org. Similarly, for pyrimido-isoquinolin-quinones, 3D-QSAR models showed that steric, electronic, and hydrogen-bond acceptor properties were key contributors to their antibacterial activity mdpi.com.
Predictive Modeling for Biological Activity of this compound Derivatives
A primary goal of QSAR modeling is to predict the biological activity of newly designed, unsynthesized compounds. The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques.
Once a statistically robust and validated QSAR model is established, it can be used to screen virtual libraries of this compound derivatives. For example, a validated QSAR model for imidazole derivatives with antiviral activity was used to screen a virtual chemical library, leading to the identification and subsequent synthesis of the most promising compounds for in vitro testing nih.gov.
The insights gained from 3D-QSAR contour maps are particularly useful for predictive design. If a CoMFA map indicates that a bulky, electropositive group in a specific region enhances activity, new derivatives incorporating this feature can be designed in silico. Their activity can then be predicted using the QSAR model before committing resources to their chemical synthesis. This predictive capability significantly streamlines the drug discovery process, focusing experimental efforts on compounds with the highest probability of success. Studies on various imidazole-containing compounds have successfully used QSAR models to guide the design of new derivatives with improved potency nih.govnih.govrjptonline.org.
| QSAR Model Type | Derivative Class | Key Descriptors/Fields | Predictive Insight | References |
| 2D-QSAR | 2-Aminobenzimidazole derivatives | Lipophilicity (logP), Basicity (pKa) | Receptor affinity shows a parabolic dependence on logP. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Benzoxazole-azetidinone derivatives | Steric and Electrostatic fields | Addition of bulky groups on the phenyl ring is predicted to increase anticancer activity. | ijrar.org |
| 2D-QSAR | Imidazole-containing Farnesyltransferase Inhibitors | Various molecular descriptors | Models can be applied to predict the activities of new imidazole-containing FTIs. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Pyrimido-isoquinolin-quinones | Steric, Electronic, H-bond acceptor fields | Short, bulky, electron-rich groups with H-bond acceptor capability are favorable for antibacterial activity. | mdpi.com |
In Vitro Biological Activity and Mechanistic Investigations of 2 Azetidin 3 Yl 1h Imidazole Derivatives
Evaluation of Antimicrobial Properties (in vitro)
Derivatives of imidazole (B134444) and azetidine (B1206935) have been extensively studied for their potential to combat a wide range of microbial pathogens. derpharmachemica.comresearchgate.net The unique structural features of these heterocyclic compounds allow for diverse chemical modifications, leading to the development of agents with significant antibacterial, antifungal, and antitubercular activities. derpharmachemica.comnih.govresearchgate.net
Several studies have demonstrated the efficacy of azetidine and imidazole derivatives against Gram-positive bacteria. A series of novel azetidine-2-one derivatives of 1H-benzimidazole showed good antimicrobial activity when screened against Staphylococcus aureus and Bacillus pumilus. Similarly, a pilot library of 29 polyheterocyclic compounds revealed 17 active compounds against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 μg/ml. frontiersin.org
The antibacterial properties of imidazole derivatives have also been well-documented. mdpi.comnih.gov Certain imidazole and imidazolium salts derived from amino acids showed more potent activity against B. subtilis than against Gram-negative bacteria. mdpi.com In one study, specific imidazole derivatives were able to inhibit the growth of tested bacterial strains, including S. aureus. mdpi.com Molecular docking studies have also been employed to analyze the potential of imidazole derivatives against S. aureus, identifying compounds with nitro group substitutions as potentially potent antibacterial agents. ijpp.org.in
| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Azetidine-2-one derivatives (e.g., 5b, 5g) | Staphylococcus aureus | MIC | 25 μg/mL | |
| Azetidine-2-one derivatives (e.g., 5b, 5g) | Bacillus pumilus | MIC | 25 μg/mL | |
| Polyheterocyclic compounds | Staphylococcus aureus | MIC | 3.125–12.5 μg/mL | frontiersin.org |
| Polyheterocyclic compounds | Bacillus subtilis | MIC | 3.125–12.5 μg/mL | frontiersin.org |
| Imidazole/imidazolium salts (1a-1b, 3a-3b) | Bacillus subtilis | MBC | ≤16 μg/mL | mdpi.com |
The activity of these compounds extends to Gram-negative bacteria, although often with different efficacy profiles. The aforementioned azetidine-2-one derivatives were also tested against Escherichia coli and Pseudomonas aeruginosa, showing moderate to good activity compared to the standard ampicillin. Various hybrids incorporating the imidazole moiety have been synthesized and evaluated for their antibacterial properties against E. coli and P. aeruginosa. nih.gov For example, certain 5-nitroimidazole/1,3,4-oxadiazole hybrids demonstrated significant antibacterial activities with MIC values as low as 4.9–17 µM against E. coli. nih.gov
However, some derivatives show limited to no activity against Gram-negative strains. For instance, a study on polyheterocyclic compounds found that none had significant activity against E. coli or P. aeruginosa. frontiersin.org Similarly, research on new thiazole and imidazole derivatives showed that the synthesized imidazole compounds lacked any inhibitory effect against the tested bacteria, which included Gram-negative species. nih.gov This highlights the importance of specific structural features in determining the spectrum of antibacterial action.
| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Azetidine-2-one derivative (5a) | Escherichia coli | Zone of Inhibition | 13.6 mm | |
| Azetidine-2-one derivative (5a) | Pseudomonas aeruginosa | Zone of Inhibition | 11.4 mm | |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids (62e, 62h, 62i) | Escherichia coli | MIC | 4.9–17 µM | nih.gov |
| Metronidazole/1,2,3-triazole conjugate (38o) | Escherichia coli | MIC | 8 nM | nih.gov |
| Metronidazole/1,2,3-triazole conjugate (38o) | Pseudomonas aeruginosa | MIC | 55 nM | nih.gov |
Azole-based compounds are well-known for their antifungal properties, and derivatives of imidazole are no exception. nih.gov Numerous studies have screened new imidazole and azetidinone derivatives against fungal strains like Candida albicans and Aspergillus species. derpharmachemica.com A series of hybrid coumarinyl-azetidinone derivatives were examined for antifungal activity, with some compounds showing good inhibition against C. albicans, Aspergillus niger, and Aspergillus clavatus. derpharmachemica.com
Research has focused on designing imidazole derivatives that can overcome the challenges of fungal resistance. nih.govresearchgate.net One study reported a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, with some compounds showing high inhibitory activity against various fungal strains. researchgate.net Another investigation found that an imidazole carbamate compound was particularly active against C. glabrata and C. krusei, inhibiting biofilm formation and reducing mature biofilms. nih.gov The antifungal potential of some imidazole derivatives can be dramatically increased when associated with a surface-active agent, which enhances their absorption by fungal cells. mdpi.com
| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Coumarinyl-azetidinone derivative (7a) | Aspergillus clavatus | MIC | Good Inhibition | derpharmachemica.com |
| Coumarinyl-azetidinone derivatives (7b, 7c, 7i, 7j) | Candida albicans | MIC | Good Inhibition | derpharmachemica.com |
| Imidazole carbamate (12) | Candida glabrata | MIC | 1–16 μg/mL | nih.gov |
| Imidazole carbamate (12) | Candida krusei | MIC | 4–24 μg/mL | nih.gov |
| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | Candida albicans | MIC | 0.0054 µmol/mL | nih.gov |
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has necessitated the search for new antitubercular agents. nih.govnih.gov Azetidine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. researchgate.netnih.govnih.govapconix.com A series of azetidine derivatives, termed BGAz, were identified through a whole-cell phenotypic screen and demonstrated potent bactericidal activity with MIC₉₉ values below 10 μM against both drug-sensitive and MDR strains of M. tuberculosis. researchgate.netnih.govnih.govbiorxiv.org These compounds appear to inhibit mycobacterial growth by interfering with the late stages of mycolic acid biosynthesis, a mechanism distinct from existing cell wall inhibitors. nih.govbiorxiv.org
Imidazole-containing structures have also been evaluated for their antitubercular potential. A series of imidazo[2,1-b] nih.govnih.govthiadiazole derivatives were synthesized and tested, with one compound, 2-(1-methyl-1H-imidazol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b] nih.govnih.govthiadiazole (5f), showing 98% inhibition with an MIC of 3.14 μg/mL against the H37Rv strain. Other studies have also synthesized and screened imidazole-based compounds, identifying leads for further optimization as antitubercular drugs. nih.gov
| Compound | Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| BGAz-002 | H37Rv | MIC | 6.2 μM | nih.gov |
| BGAz-003 | H37Rv | MIC | 3.3 μM | nih.gov |
| BGAz-004 | H37Rv | MIC | 3.3 μM | nih.gov |
| BGAz-005 | H37Rv | MIC | 7.2 μM | nih.gov |
| Compound 5f (Imidazo[2,1-b] nih.govnih.govthiadiazole derivative) | H37Rv | MIC | 3.14 μg/mL |
Histamine (B1213489) H3 Receptor Agonism (in vitro)
The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. Ligands targeting this receptor, particularly antagonists and inverse agonists, are of therapeutic interest. Many potent H3 receptor ligands contain an imidazole ring, a key structural feature of histamine itself.
In vitro radioligand binding assays are crucial for determining the affinity of novel compounds for the H3 receptor. These studies typically use membrane preparations from cells expressing the receptor, such as HEK293 cells, and a radiolabeled antagonist like [³H]-Nα-methylhistamine or [³H]-clobenpropit. nih.govmdpi.com
A study investigating acetyl- and propionyl-phenoxyalkyl derivatives found that many of the compounds, which contained a basic amine headgroup but not necessarily an imidazole ring, showed very high affinities for the human H3 receptor, with Ki values below 100 nM. mdpi.com For instance, compound 8 in that series exhibited the highest affinity with a Ki of 12 nM. mdpi.com Thermodynamic analysis of ligand binding at the H3 receptor has shown that the binding of imidazole-based agonists and antagonists can be discriminated under specific buffer conditions. nih.govnih.gov This research utilizes established imidazole-containing H3 receptor ligands such as the agonist R-(α)-methylhistamine and the antagonist thioperamide to probe the receptor's binding properties. nih.govunifi.it Such studies are fundamental to understanding the molecular interactions that govern the affinity and intrinsic activity of new imidazole-based analogs at the H3 receptor.
| Compound Class/Name | Receptor | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Acetyl-/propionyl-phenoxyalkyl derivatives (e.g., Compound 8) | Human H3 Receptor | Ki | 12 nM | mdpi.com |
| Acetyl-/propionyl-phenoxyalkyl derivatives (e.g., Compound 16) | Human H3 Receptor | Ki | 30 nM | mdpi.com |
| Acetyl-/propionyl-phenoxyalkyl derivatives (e.g., Compound 17) | Human H3 Receptor | Ki | 42 nM | mdpi.com |
| [³H]-clobenpropit | Guinea-pig H3 Receptor | pKL | Varies with temperature | nih.gov |
| Thioperamide | Guinea-pig H3 Receptor | pKI | Varies with temperature | nih.gov |
Functional Activity Assays (e.g., cyclic adenosine monophosphate response element-luciferase reporter gene assay)
Functional activity assays are pivotal in determining the effect of a compound on a specific biological pathway. One such widely used method is the cyclic adenosine monophosphate (cAMP) response element (CRE)-luciferase reporter gene assay. This assay is particularly useful for assessing the activity of compounds that modulate G protein-coupled receptors (GPCRs), which in turn regulate the intracellular levels of cAMP.
The principle of the CRE-luciferase assay involves genetically engineered cells that contain a luciferase reporter gene under the transcriptional control of a CRE. When a compound activates a GPCR that leads to an increase in intracellular cAMP, protein kinase A (PKA) is activated. PKA then phosphorylates the CRE-binding protein (CREB), which binds to the CRE and drives the expression of the luciferase enzyme. The resulting luminescence can be measured and is proportional to the activity of the compound on the signaling pathway.
In the context of azetidine-containing compounds, a study on a series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines utilized a CRE-luciferase reporter gene assay to evaluate their functional activity as histamine H3 receptor (H3R) agonists. acs.orgnih.govnih.gov This study demonstrated that the assay could effectively quantify the potency and efficacy of these non-imidazole compounds, with some derivatives showing full agonism. acs.orgnih.govnih.gov
While no specific data for 2-(azetidin-3-yl)-1H-imidazole derivatives in a CRE-luciferase assay is currently available, the established use of this assay for other azetidine-containing molecules highlights its utility in characterizing the potential GPCR-modulating effects of novel compounds. Should this compound derivatives be investigated for activity at GPCRs that couple to adenylyl cyclase, this assay would be a primary tool for their functional characterization.
Enzyme Inhibition Studies (in vitro)
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has emerged as a critical target in cancer therapy. The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors. These inhibitors typically feature a reactive electrophilic group (a "warhead") that forms an irreversible bond with the cysteine, locking the KRAS protein in an inactive state.
While direct studies on the inhibition of KRASG12C by this compound are not present in the reviewed literature, the azetidine moiety has been incorporated into the design of potent covalent KRASG12C inhibitors. The azetidine ring, in these instances, often serves as a rigid scaffold to orient the molecule within the binding pocket and to improve physicochemical properties.
For example, research has been conducted on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRASG12C. nih.govresearchgate.net In these compounds, the diazaspiro[3.5]nonane group, which contains an azetidine ring, is attached to the acrylamide warhead. X-ray crystallography has shown that this moiety binds in the switch-II pocket of the KRASG12C protein. nih.govresearchgate.net
The table below summarizes the in vitro activity of a selection of these azetidine-containing KRASG12C inhibitors.
| Compound ID | Structure | In Vitro Inhibitory Activity | Reference |
| 7b | 1-[7-[6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one | Potent covalent inhibitor with high metabolic stability. | nih.govresearchgate.net |
| 5c | A lead compound in the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one series. | Demonstrated in vitro inhibitory activity, optimized to 7b. | nih.govresearchgate.net |
These findings suggest that while the this compound scaffold itself has not been reported as a KRASG12C inhibitor, the inclusion of an azetidine ring is a viable strategy in the design of such inhibitors. Further research could explore the potential of incorporating the this compound moiety into novel KRASG12C covalent inhibitors.
Future Directions and Research Perspectives for 2 Azetidin 3 Yl 1h Imidazole
Emerging Synthetic Pathways and Methodologies
The synthesis of 2-(azetidin-3-yl)-1H-imidazole derivatives is poised to benefit from advancements in heterocyclic chemistry. Future synthetic strategies will likely focus on efficiency, stereoselectivity, and the introduction of molecular diversity.
One promising area is the development of novel cycloaddition reactions for the construction of the azetidine (B1206935) ring. medwinpublishers.com While traditional methods often involve multi-step sequences, emerging photochemical strategies, such as the aza Paternò-Büchi reaction, could offer more direct and scalable routes to functionalized azetidines. acs.org Additionally, palladium(II)-catalyzed intramolecular C(sp³)–H amination presents a powerful tool for the stereoselective synthesis of azetidines from readily available precursors. rsc.org
For the imidazole (B134444) component, recent advances in regiocontrolled synthesis will be instrumental. digitellinc.com Methodologies that allow for precise functionalization of the imidazole ring will be crucial for tuning the properties of the final compounds. This includes the use of metal-catalyzed cross-coupling reactions and direct C-H functionalization, which can introduce a wide range of substituents onto the imidazole core.
Furthermore, the concept of "hybrid molecules," where two or more pharmacophores are combined, is a growing trend in drug discovery. The synthesis of this compound can be seen as an embodiment of this strategy. Future methodologies may focus on convergent synthetic routes that allow for the late-stage coupling of pre-functionalized azetidine and imidazole building blocks, thereby enabling the rapid generation of diverse compound libraries.
| Synthetic Approach | Description | Potential Advantages |
| Photochemical Cycloadditions | Use of light to promote [2+2] cycloadditions to form the azetidine ring. | High efficiency, scalability, access to unique stereoisomers. |
| Catalytic C-H Amination | Intramolecular cyclization via transition-metal catalyzed C-H bond activation. | High stereoselectivity, use of simple starting materials. |
| Regiocontrolled Imidazole Functionalization | Precise introduction of substituents at specific positions of the imidazole ring. | Fine-tuning of electronic and steric properties, improved biological activity. |
| Convergent Synthesis | Late-stage coupling of complex azetidine and imidazole fragments. | Rapid library synthesis, modular approach to diversity. |
Identification of Novel Biological Targets for this compound Derivatives
The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The azetidine ring, while less explored, is gaining recognition as a valuable component in drug design, often imparting improved physicochemical properties and novel biological activities. medwinpublishers.com The combination of these two heterocycles in this compound suggests a broad potential for interacting with a variety of biological targets.
Future research will likely focus on screening derivatives of this compound against a wide range of biological targets. Given the prevalence of imidazole-containing compounds as enzyme inhibitors, targets such as kinases, proteases, and metabolic enzymes will be of high interest. The imidazole ring's ability to coordinate with metal ions also suggests potential applications in targeting metalloenzymes.
Moreover, the structural rigidity and unique three-dimensional shape conferred by the azetidine ring could lead to the discovery of inhibitors of protein-protein interactions (PPIs), a challenging but increasingly important class of drug targets. The development of derivatives with specific substitution patterns on both the azetidine and imidazole rings will be key to achieving high affinity and selectivity for these novel targets.
| Potential Biological Target Class | Rationale for Targeting | Examples of Relevant Targets |
| Kinases | Imidazole is a common scaffold in kinase inhibitors. | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) |
| Proteases | The rigid azetidine-imidazole scaffold can fit into enzyme active sites. | Cysteine proteases, serine proteases |
| Metalloenzymes | The nitrogen atoms in the imidazole ring can coordinate with metal ions. | Carbonic anhydrases, matrix metalloproteinases |
| Protein-Protein Interactions | The unique 3D structure can disrupt the binding of two proteins. | p53-MDM2, Bcl-2 family proteins |
Advanced Computational Approaches in Design and Optimization
Computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and optimization of this compound derivatives. In silico methods can guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties.
Structure-based drug design (SBDD) approaches will be employed to predict the binding modes of this compound derivatives to their biological targets. Molecular docking and molecular dynamics (MD) simulations can provide insights into the key interactions between the ligand and the protein, guiding the design of modifications to enhance binding affinity.
Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, will be valuable in the absence of a known target structure. These methods can identify the key structural features required for biological activity and guide the synthesis of new analogs with enhanced properties.
Furthermore, machine learning and artificial intelligence are emerging as powerful tools in drug discovery. These approaches can be used to predict the biological activity and physicochemical properties of virtual compounds, allowing for the rapid screening of large chemical libraries and the identification of promising candidates for synthesis and testing.
| Computational Method | Application in Drug Discovery | Expected Outcome |
| Molecular Docking | Predicting the binding orientation of a ligand to its target. | Identification of key binding interactions, ranking of potential inhibitors. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of a ligand-protein complex over time. | Assessment of binding stability, understanding of conformational changes. |
| QSAR | Correlating chemical structure with biological activity. | Predictive models for activity, guidance for structural modifications. |
| Machine Learning | Building predictive models from large datasets. | Rapid screening of virtual libraries, prediction of ADMET properties. |
Potential Applications in Chemical Biology and Material Science
Beyond its therapeutic potential, the unique structure of this compound opens up exciting possibilities in the fields of chemical biology and material science.
In chemical biology, the imidazole moiety can be incorporated into fluorescent probes for the detection of metal ions or changes in pH. rsc.orgnih.govunigoa.ac.innih.govmdpi.com The development of this compound-based fluorescent sensors could enable the visualization of biological processes in living cells with high spatial and temporal resolution. Additionally, the principles of bioorthogonal chemistry, which involve reactions that can occur in living systems without interfering with native biochemical processes, could be applied to this scaffold. nih.govnih.govacs.orgwikipedia.orgreading.ac.uk For instance, the azetidine or imidazole ring could be functionalized with a "click" handle for subsequent labeling with imaging agents or other functional molecules.
In material science, both azetidines and imidazoles have been explored as building blocks for novel polymers and materials. Azetidines can undergo ring-opening polymerization to form polyamines, which have applications in coatings, CO2 capture, and gene delivery. digitellinc.comrsc.orgresearchgate.netutwente.nlrsc.org The imidazole ring, on the other hand, can be incorporated into polymers to create materials with interesting electronic and optical properties, such as those used in organic light-emitting diodes (OLEDs). The combination of these two heterocycles in a single monomer could lead to the development of new functional polymers with unique properties.
| Field | Potential Application | Description |
| Chemical Biology | Fluorescent Probes | Design of sensors for metal ions or pH based on the imidazole moiety. |
| Bioorthogonal Labeling | Functionalization with "click" chemistry handles for in vivo imaging and tracking. | |
| Material Science | Functional Polymers | Use as a monomer for ring-opening polymerization to create novel polyamines. |
| Organic Electronics | Incorporation into conjugated polymers for applications in OLEDs and other electronic devices. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(azetidin-3-yl)-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Multi-step synthesis involving azetidine ring formation and imidazole coupling is common. For example, analogous compounds (e.g., 1H-benzo[d]imidazole derivatives) are synthesized via condensation of aldehydes with amines under acidic conditions, followed by cyclization . Optimize solvent choice (e.g., ethanol or DMF) and temperature (60–100°C) to minimize side products. Use TLC or HPLC to monitor reaction progress. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >80% purity .
| Key Parameters | Example Values from Literature |
|---|---|
| Reaction temperature | 60–100°C |
| Solvent system | Ethanol, DMF |
| Purification method | Column chromatography |
Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for imidazole protons at δ 7.0–8.5 ppm and azetidine ring protons at δ 3.0–4.5 ppm. Coupling patterns (e.g., doublets for adjacent protons) confirm stereochemistry .
- 13C NMR : Azetidine carbons appear at 40–60 ppm, while imidazole carbons resonate at 120–140 ppm .
- HRMS : Calculate exact mass (C₆H₉N₃: 123.0796 g/mol) and compare with experimental data (±0.001 Da tolerance) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) using B3LYP/6-31G* to optimize geometry and calculate HOMO-LUMO gaps. Compare electrostatic potential maps to identify nucleophilic/electrophilic sites . For azetidine-imidazole hybrids, torsional angles between rings impact conjugation; use Gaussian or ORCA software .
Advanced Research Questions
Q. How can conflicting NMR and X-ray crystallography data for azetidine-containing imidazoles be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in azetidine) or tautomerism.
- Dynamic NMR : Variable-temperature 1H NMR (e.g., −50°C to 25°C) can freeze conformational changes .
- X-ray refinement : Use SHELXL for high-resolution structures; refine anisotropic displacement parameters to validate bond lengths/angles .
- DFT-MD simulations : Model temperature-dependent conformers to reconcile experimental data .
Q. What strategies optimize enantiomeric purity in chiral this compound derivatives?
- Methodological Answer :
- Chiral auxiliaries : Introduce tert-butanesulfinamide during azetidine synthesis to control stereochemistry .
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computed spectra (TD-DFT) .
Q. How do structural modifications (e.g., substituents on azetidine or imidazole) affect biological activity in receptor-binding studies?
- Methodological Answer :
-
Molecular docking : Dock this compound into GLP-1 receptor (PDB: 6VCB) using AutoDock Vina. Compare binding energies of derivatives with varying substituents .
-
SAR analysis : For example, electron-withdrawing groups on imidazole enhance receptor affinity by 1.5–2.0 kcal/mol in analogs .
-
In vitro assays : Measure cAMP production in HEK293 cells transfected with receptor constructs to quantify activation .
Substituent Binding Energy (kcal/mol) Biological Activity -H −8.2 Baseline -NO₂ −9.7 2.5× increase -CF₃ −10.1 3.0× increase
Q. What analytical techniques identify degradation products of this compound under accelerated stability conditions?
- Methodological Answer :
- LC-MS/MS : Use C18 columns (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Detect degradation products (e.g., imidazole ring oxidation) via m/z shifts .
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor hydrolysis of azetidine ring via 1H NMR loss of δ 3.5 ppm signals .
Data Contradiction Analysis
Q. Why might DFT-calculated dipole moments differ from experimental values for this compound?
- Methodological Answer :
- Solvent effects : PCM (Polarizable Continuum Model) corrections in DFT account for solvation, reducing discrepancies from gas-phase calculations .
- Conformational averaging : Experimental dipole moments average all conformers, while DFT often models a single structure. Perform conformational search (e.g., CREST) to sample low-energy states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
